3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine
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Overview
Description
3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trisiloxane backbone with hexamethyl groups and two pyridine rings attached at the 1,5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine typically involves the reaction of trichloromethylsilane with ethanol to form trimethylsilyl ether. This intermediate is then reacted with potassium hydroxide under basic conditions to yield the desired trisiloxane compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form siloxane-based oxidized products.
Reduction: Reduction reactions can be performed to modify the pyridine rings or the silicon backbone.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane-based oxidized derivatives, while substitution reactions can introduce a wide range of functional groups to the pyridine rings.
Scientific Research Applications
3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine has several scientific research applications, including:
Chemistry: Used as a silylating agent and in the preparation of various organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings and materials for detecting toxic chemical warfare agents.
Mechanism of Action
The mechanism of action of 3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine involves its interaction with molecular targets through its silicon backbone and pyridine rings. The compound can form stable complexes with various metal ions and organic molecules, influencing their reactivity and stability. The pathways involved include coordination chemistry and organosilicon chemistry principles.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another trisiloxane compound with similar structural features but different functional groups.
Hexamethyltrisiloxane: A simpler trisiloxane compound without the pyridine rings.
Uniqueness
3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine is unique due to the presence of pyridine rings, which provide additional sites for chemical modification and interaction with other molecules. This makes it more versatile in applications compared to simpler trisiloxane compounds.
Properties
CAS No. |
501327-05-5 |
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Molecular Formula |
C16H26N2O2Si3 |
Molecular Weight |
362.64 g/mol |
IUPAC Name |
bis[[dimethyl(pyridin-3-yl)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C16H26N2O2Si3/c1-21(2,15-9-7-11-17-13-15)19-23(5,6)20-22(3,4)16-10-8-12-18-14-16/h7-14H,1-6H3 |
InChI Key |
HFHCQRJDWLKXJP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CN=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CN=CC=C2 |
Origin of Product |
United States |
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